molecular formula C11H11NO2 B1431476 methyl 5-methyl-1H-indole-6-carboxylate CAS No. 1227270-85-0

methyl 5-methyl-1H-indole-6-carboxylate

Cat. No.: B1431476
CAS No.: 1227270-85-0
M. Wt: 189.21 g/mol
InChI Key: NOFDJMZPCVKDRN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-indole-6-carboxylate is a high-purity chemical intermediate designed for advanced pharmaceutical and organic synthesis research. The indole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in numerous biologically active compounds and natural products . This specific derivative is particularly valuable as a building block for the development of novel molecules targeting critical biological pathways. Research into analogous indole-6-carboxylate derivatives has demonstrated their significant potential in anticancer drug discovery. These compounds can be designed to inhibit key tyrosine kinases, such as EGFR and VEGFR-2, which are prominent targets in oncology due to their roles in cell proliferation and tumor angiogenesis . Furthermore, indole-based intermediates like this are fundamental in constructing more complex structures for various other investigative applications, including the synthesis of potential antimicrobial and anti-inflammatory agents . As a versatile synthon, it enables researchers to explore structure-activity relationships and optimize the pharmacophoric properties of new chemical entities. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 5-methyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8-3-4-12-10(8)6-9(7)11(13)14-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFDJMZPCVKDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)OC)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-methyl-1H-indole-6-carboxylate: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methyl-1H-indole-6-carboxylate is a pivotal molecular scaffold, serving as a critical intermediate in the synthesis of a diverse array of pharmacologically active compounds.[1][2] Its structure, featuring a substituted indole core, is a privileged motif in medicinal chemistry, frequently appearing in agents targeting the central nervous system, serotonin receptors, and various protein kinases.[2][3] This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing this valuable building block. We will dissect the logic of retrosynthesis, evaluate the most effective forward-synthetic routes from common starting materials, and provide detailed, field-proven protocols. The focus is on the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to new synthetic challenges.

Introduction: The Strategic Importance of Methyl 5-methyl-1H-indole-6-carboxylate

The indole nucleus is a cornerstone of drug discovery, renowned for its ability to mimic the structure of neurotransmitters and interact with a wide range of biological receptors.[3][4] The specific substitution pattern of Methyl 5-methyl-1H-indole-6-carboxylate (CAS No. 1227270-85-0; Molecular Formula: C₁₁H₁₁NO₂) offers a unique combination of electronic and steric properties. The C5-methyl group provides a lipophilic anchor and can influence metabolic stability, while the C6-methoxycarbonyl group serves as a versatile chemical handle for further molecular elaboration through ester hydrolysis, amidation, or reduction.

This guide moves beyond a simple recitation of synthetic procedures. It is designed to function as a senior scientist's handbook, offering insights into why specific pathways are chosen and how reaction conditions are optimized for success.

Core Molecular Profile:
PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 1227270-85-0
Appearance Solid (Predicted)
Boiling Point 334.9±22.0 °C (Predicted)[2]
Density 1.212±0.06 g/cm³ (Predicted)[2]

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis is the foundation of an efficient synthetic plan. For the indole core, several disconnections are classically considered. The most robust strategies for this particular substitution pattern involve either forming the pyrrole ring onto a pre-functionalized benzene ring or constructing the benzene ring with the requisite substituents already in place.

G cluster_0 Key Disconnections cluster_1 Primary Starting Materials target Methyl 5-methyl-1H-indole-6-carboxylate fischer Fischer Synthesis (C2-N1 & C3a-C4 bond formation) target->fischer Disconnect reissert Reissert / Batcho-Leimgruber (Pyrrole ring annulation) target->reissert Disconnect palladium Pd-Catalyzed Cyclization (C2-C3 or N1-C2 bond formation) target->palladium Disconnect hydrazine Substituted Phenylhydrazine (e.g., (4-(methoxycarbonyl)-3-methylphenyl)hydrazine) fischer->hydrazine nitrotoluene Substituted o-Nitrotoluene (e.g., Methyl 4-methyl-3-nitrobenzoate) reissert->nitrotoluene aniline Substituted Aniline (e.g., Methyl 4-amino-3-methylbenzoate) palladium->aniline

This analysis reveals three primary classes of starting materials:

  • Substituted Phenylhydrazines: For the Fischer Indole Synthesis.

  • Substituted o-Nitrotoluenes: For the Reissert and Batcho-Leimgruber syntheses.

  • Substituted Anilines: For modern palladium-catalyzed cyclizations.

We will now explore the forward synthesis from these starting points.

Key Synthetic Strategy: The Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber synthesis is often favored for its high regiocontrol and tolerance of various functional groups. It avoids the often harsh acidic conditions of the Fischer synthesis. The strategy involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.

Starting Material: Methyl 4-methyl-3-nitrobenzoate

This starting material is commercially available or can be readily prepared via the nitration of methyl 4-methylbenzoate. The positions of the methyl and nitro groups are critical as they directly dictate the final positions of the C5-methyl and the indole nitrogen, respectively.

Workflow Diagram: Batcho-Leimgruber Synthesis

G start Methyl 4-methyl-3-nitrobenzoate intermediate1 Enamine Intermediate start->intermediate1 Condensation reagent1 DMF-DMA Tris(pyrrolidino)methane reagent1->intermediate1 product Methyl 5-methyl-1H-indole-6-carboxylate intermediate1->product Reduction & Cyclization reagent2 Reductive Cyclization (e.g., H₂, Pd/C or Na₂S₂O₄) reagent2->product purify Purification (Column Chromatography) product->purify

Detailed Experimental Protocol

Step 1: Synthesis of (E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate (Enamine Formation)

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-methyl-3-nitrobenzoate (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq).

    • Causality Note: DMF-DMA serves as both a reactant and a dehydrating agent. The excess ensures the reaction goes to completion by forming the enamine, which is the key intermediate for cyclization. Anhydrous conditions are crucial to prevent hydrolysis of the acetal.

  • Reaction: Heat the mixture to 120-140 °C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude enamine product is often a dark, viscous oil and can be carried forward to the next step without extensive purification, though a rapid filtration through a plug of silica gel can remove baseline impurities.

Step 2: Reductive Cyclization to Methyl 5-methyl-1H-indole-6-carboxylate

  • Reactor Setup: Dissolve the crude enamine from the previous step in a suitable solvent system, such as a mixture of methanol, tetrahydrofuran (THF), and water.

  • Reductant Addition: Add a reducing agent. A common and effective choice is sodium dithionite (Na₂S₂O₄) (3.0-5.0 eq). Alternatively, catalytic hydrogenation (H₂, 1 atm) over palladium on carbon (10 mol% Pd/C) is a cleaner but requires specialized equipment.

    • Causality Note: The reducing agent selectively reduces the nitro group to an amine. This amine then spontaneously undergoes an intramolecular nucleophilic attack on the enamine double bond, followed by the elimination of dimethylamine, to form the aromatic indole ring. The choice of reductant depends on scale and available equipment; dithionite is convenient for bench-scale synthesis.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor by TLC until the starting enamine is consumed.

  • Work-up and Purification:

    • If using dithionite, dilute the reaction with water and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate.

    • The crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure methyl 5-methyl-1H-indole-6-carboxylate as a solid.

Alternative Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful method for indole formation.[5][6] It involves the acid-catalyzed thermal cyclization of a phenylhydrazone.

Starting Material: (4-(methoxycarbonyl)-3-methylphenyl)hydrazine

This hydrazine is the key precursor. It can be prepared from methyl 4-amino-3-methylbenzoate via diazotization followed by reduction with tin(II) chloride or sodium sulfite.

Detailed Experimental Protocol

Step 1: Hydrazone Formation

  • Combine (4-(methoxycarbonyl)-3-methylphenyl)hydrazine (1.0 eq) and an appropriate carbonyl partner, such as pyruvic acid or methyl pyruvate (1.1 eq), in a solvent like ethanol.

  • Add a catalytic amount of acetic acid to facilitate the condensation.

  • Stir the mixture at room temperature for 1-2 hours. The hydrazone often precipitates from the solution and can be collected by filtration.

Step 2: Indolization

  • Catalyst and Solvent: Suspend the dried hydrazone in a high-boiling point solvent like toluene or xylene. Add a strong acid catalyst. Polyphosphoric acid (PPA) is effective, as are Lewis acids like zinc chloride (ZnCl₂).

    • Causality Note: The acid protonates the imine nitrogen, which facilitates tautomerization to the crucial ene-hydrazine intermediate.[6] This intermediate then undergoes a[6][6]-sigmatropic rearrangement, followed by aromatization with the loss of ammonia, to furnish the indole ring.[6][7] The high temperature is required to overcome the activation energy of the sigmatropic rearrangement.

  • Reaction: Heat the mixture to reflux (110-180 °C, depending on the solvent and catalyst) for 2-12 hours.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto ice water. Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is achieved via column chromatography.

Modern Approaches: Palladium-Catalyzed Methods

Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, offer elegant and often milder routes to substituted indoles.[8][9] These methods typically involve the intramolecular cyclization of a suitably functionalized aniline.

  • Heck Cyclization: An N-protected 2-haloaniline bearing an adjacent allylic group can undergo intramolecular cyclization to form the indole.[9][10]

  • Sonogashira Coupling followed by Cyclization: A 2-haloaniline can be coupled with a terminal alkyne, and the resulting 2-alkynyl aniline can be cyclized to the indole, often in a one-pot domino process.[8][11]

While powerful, these methods often require more complex starting materials for a highly substituted target like methyl 5-methyl-1H-indole-6-carboxylate, making them less direct than the classical methods for this specific molecule.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey Starting MaterialKey Features & RationaleTypical Yields
Batcho-Leimgruber Methyl 4-methyl-3-nitrobenzoateExcellent regiocontrol; avoids harsh acids; reliable for scaled-up synthesis.Good to Excellent
Fischer Indole (4-(methoxycarbonyl)-3-methylphenyl)hydrazineClassic, robust method; requires a multi-step synthesis of the hydrazine precursor; can suffer from side reactions under harsh acidic conditions.Moderate to Good
Pd-Catalyzed Substituted 2-HaloanilineMilder conditions; high functional group tolerance; often requires more complex, multi-step synthesis of the starting material.Good to Excellent

Conclusion for the Practicing Scientist

For the reliable and scalable synthesis of methyl 5-methyl-1H-indole-6-carboxylate, the Batcho-Leimgruber synthesis represents the most strategic and efficient pathway. Its use of a readily available starting material, coupled with high regiochemical fidelity and generally good yields, makes it the superior choice for drug development campaigns where material throughput and reproducibility are paramount. While the Fischer synthesis remains a viable alternative, the necessary preparation of the hydrazine precursor adds steps and potential yield losses. Palladium-catalyzed methods, though elegant, are better suited for constructing indole libraries where the diversity of coupling partners is leveraged, rather than for the dedicated synthesis of this specific, highly-substituted target. Understanding the mechanistic underpinnings of each route allows the research scientist to troubleshoot effectively and adapt these powerful reactions to future synthetic endeavors.

References

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Sources

The Strategic Application of Methyl 5-Methyl-1H-indole-6-carboxylate in Modern Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with profound biological activities. Within this privileged scaffold, methyl 5-methyl-1H-indole-6-carboxylate emerges as a strategic building block, offering a unique substitution pattern that is increasingly leveraged in the design of novel therapeutics and advanced agrochemicals. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the potential applications of this versatile indole derivative, underpinned by scientific literature and field-proven insights.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of methyl 5-methyl-1H-indole-6-carboxylate is fundamental to its application in synthesis and biological screening. The presence of the methyl group at the 5-position and the methyl carboxylate at the 6-position significantly influences the molecule's electronic and steric characteristics, thereby impacting its reactivity and interaction with biological targets.

Table 1: Physicochemical Properties of Methyl 5-Methyl-1H-indole-6-carboxylate

PropertyValueSource
CAS Number 1227270-85-0[1][2][3]
Molecular Formula C₁₁H₁₁NO₂[4]
Molecular Weight 189.21 g/mol [4]
Boiling Point (Predicted) 334.9 ± 22.0 °C[1]
Density (Predicted) 1.212 ± 0.06 g/cm³[1]

While specific, publicly available spectroscopic data for methyl 5-methyl-1H-indole-6-carboxylate is limited, characterization of such a compound would typically involve the following analytical techniques to confirm its structure and purity.

Typical Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would show distinct signals for the aromatic protons on the indole ring, the N-H proton, the methyl group at the 5-position, and the methyl ester protons. The coupling patterns of the aromatic protons would be crucial for confirming the 5,6-substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the indole ring and methyl groups.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound, with the molecular ion peak expected at m/z 189.21.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond, C=O bond of the ester, and C-H bonds of the aromatic and methyl groups.

Synthetic Strategies

Hypothetical Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-Carbomethoxy-3-methylphenylhydrazine 4-Carbomethoxy-3-methylphenylhydrazine Condensation Condensation to form hydrazone 4-Carbomethoxy-3-methylphenylhydrazine->Condensation Pyruvic_acid Pyruvic acid or its ester Pyruvic_acid->Condensation Fischer_Indolization Fischer Indolization (Acid catalyst, heat) Condensation->Fischer_Indolization Hydrazone intermediate Target_Molecule Methyl 5-methyl-1H-indole-2-carboxylate Fischer_Indolization->Target_Molecule Cyclization & aromatization

A plausible Fischer Indole Synthesis route.

Experimental Protocol Outline:

  • Hydrazone Formation: Equimolar amounts of 4-(methoxycarbonyl)-3-methylphenylhydrazine and a suitable ketoester (e.g., methyl pyruvate) would be reacted in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone.

  • Indolization: The isolated hydrazone would then be subjected to cyclization using a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) with heating to promote the[2][2]-sigmatropic rearrangement and subsequent aromatization to yield the indole core.

  • Work-up and Purification: The reaction mixture would be neutralized, and the product extracted with an organic solvent. Purification would typically be achieved by column chromatography on silica gel.

Potential Applications in Drug Discovery

The true value of methyl 5-methyl-1H-indole-6-carboxylate lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. Commercial suppliers highlight its utility in the development of agents targeting the central nervous system (CNS) and as kinase inhibitors.[1]

Serotonin Receptor Modulators

The indole scaffold is a common feature in many ligands of serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and migraine. The specific substitution pattern of methyl 5-methyl-1H-indole-6-carboxylate provides a unique starting point for the synthesis of novel serotonin receptor modulators.

Rationale for Application:

  • The indole nitrogen can be alkylated or arylated to introduce various side chains that can interact with the receptor binding pocket.

  • The methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other functional groups. This position is often explored for optimizing potency and pharmacokinetic properties.

  • The methyl group at the 5-position can provide beneficial steric and electronic effects, potentially enhancing selectivity for specific 5-HT receptor subtypes.

G Start Methyl 5-methyl-1H-indole-6-carboxylate Step1 Hydrolysis (e.g., LiOH) Start->Step1 Step3 N-Alkylation (e.g., NaH, alkyl halide) Start->Step3 Step4 Reduction of Ester (e.g., LiAlH4) Start->Step4 Intermediate1 5-Methyl-1H-indole-6-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling (e.g., HATU, amine) Intermediate1->Step2 Product1 Amide Derivatives Step2->Product1 Product2 N-Substituted Derivatives Step3->Product2 Intermediate2 (5-Methyl-1H-indol-6-yl)methanol Step4->Intermediate2 Step5 Further Functionalization Intermediate2->Step5 Product3 Diverse Analogs Step5->Product3

Synthetic pathways to serotonin receptor modulators.
Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole nucleus is a well-established scaffold for the design of kinase inhibitors. The 5-methyl-1H-indole-6-carboxylate framework can be elaborated to generate potent and selective inhibitors of various kinases.

Rationale for Application:

  • The indole core can act as a hinge-binding motif, a common interaction mode for kinase inhibitors.

  • The 6-carboxylate group provides a handle for introducing substituents that can occupy the solvent-exposed region of the ATP-binding site, which can be exploited to enhance potency and selectivity.

  • The 5-methyl group can be used to fine-tune the lipophilicity and steric bulk of the molecule, which can impact its binding affinity and pharmacokinetic profile.

cluster_0 Core Scaffold cluster_1 Synthetic Modifications cluster_2 Target Kinase Families Indole Methyl 5-methyl-1H-indole-6-carboxylate Amidation Amidation at C6 Indole->Amidation Suzuki Suzuki Coupling at C5 (after modification) Indole->Suzuki Alkylation N-Alkylation Indole->Alkylation TK Tyrosine Kinases (e.g., EGFR, VEGFR) Amidation->TK STK Serine/Threonine Kinases (e.g., CDKs, Aurora) Suzuki->STK Alkylation->TK Alkylation->STK

Pathway to kinase inhibitor development.

Potential Applications in Agrochemicals

The indole scaffold is also found in a number of agrochemicals, including herbicides and plant growth regulators. The unique substitution pattern of methyl 5-methyl-1H-indole-6-carboxylate makes it an interesting starting point for the discovery of novel pesticides with potentially improved efficacy and selectivity.[1]

Rationale for Application:

  • Herbicides: The indole-6-carboxylate moiety can be derivatized to mimic the structure of natural plant hormones like auxin, leading to herbicidal activity through uncontrolled growth.

  • Fungicides and Insecticides: The indole nucleus can be functionalized with various toxophores to develop new fungicides and insecticides. The 5-methyl group can enhance the lipophilicity of the molecule, which may improve its penetration into fungal cells or insect cuticles.

Table 2: Potential Agrochemical Derivatives from Methyl 5-Methyl-1H-indole-6-carboxylate

Derivative ClassPotential ActivitySynthetic Approach
Amides/Thioamides Fungicidal, HerbicidalConversion of the ester to an amide or thioamide.
N-Aryl/Heteroaryl Derivatives Insecticidal, HerbicidalN-arylation or N-heteroarylation of the indole nitrogen.
Heterocyclic Hybrids Broad-spectrum PesticidalAnnulation of a third heterocyclic ring onto the indole core.

Conclusion

Methyl 5-methyl-1H-indole-6-carboxylate is a strategically important, yet underexplored, building block in the vast landscape of indole chemistry. Its unique substitution pattern offers a wealth of opportunities for the development of novel and potent bioactive molecules. While the current body of specific literature on this compound is nascent, its potential as a precursor to advanced serotonin receptor modulators, selective kinase inhibitors, and innovative agrochemicals is significant. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this versatile indole derivative in addressing critical challenges in human health and agriculture. The ester functionality provides a readily modifiable handle for synthetic chemists to explore a wide chemical space, paving the way for the discovery of next-generation therapeutics and crop protection agents.

References

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The Advent of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 5-Methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of a Pivotal Intermediate in Modern Medicinal Chemistry.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique aromatic and heterocyclic properties allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery.[2] Within this important class of molecules, the specific substitution pattern on the indole ring is critical for modulating pharmacological activity. This guide focuses on a particularly valuable derivative: methyl 5-methyl-1H-indole-6-carboxylate. While the initial moment of its "discovery" in the annals of organic chemistry is not prominently documented, its modern significance is clearly established as a crucial intermediate in the synthesis of targeted cancer therapies.

This guide provides a comprehensive technical overview of methyl 5-methyl-1H-indole-6-carboxylate, from its logical synthesis to its application in the development of potent kinase inhibitors.

Strategic Synthesis: A Modern Approach to a Disubstituted Indole

The preparation of polysubstituted indoles presents a significant challenge in organic synthesis, requiring careful strategic planning to control regioselectivity. While classical methods like the Fischer, Leimgruber-Batcho, and Reissert syntheses provide foundational routes to the indole core, the construction of specific isomers such as methyl 5-methyl-1H-indole-6-carboxylate often necessitates a more tailored approach.[3][4]

A key documented synthesis of this compound is outlined in the context of developing dual inhibitors of the erbB2 and EGFR kinases, proteins implicated in the growth of various cancers. This approach, detailed in patent literature, showcases a multi-step sequence designed for the efficient and scalable production of this vital intermediate.

Synthetic Pathway Overview

The synthesis begins with a commercially available substituted aniline and proceeds through a series of transformations to build the indole ring with the desired 5-methyl and 6-methoxycarbonyl substituents. The causality behind this specific route is rooted in the need for high regiochemical control and the ability to introduce the necessary functional groups in a strategic order.

Synthetic_Pathway A 3-Methyl-4-nitroaniline B Methyl 2-formyl-5-methyl-4-nitrophenylacetate A->B Reimer-Tiemann or similar formylation and esterification C Methyl 5-methyl-4-nitro-1H-indole-6-carboxylate B->C Reductive Cyclization (e.g., Sodium Dithionite) D Methyl 4-amino-5-methyl-1H-indole-6-carboxylate C->D Reduction of nitro group (e.g., H₂, Pd/C) E Methyl 5-methyl-1H-indole-6-carboxylate D->E Deamination (e.g., Diazotization followed by reduction) Application_Workflow Indole Methyl 5-methyl-1H- indole-6-carboxylate Intermediate Multi-step functionalization (e.g., N-alkylation, hydrolysis, amide coupling) Indole->Intermediate Chemical Elaboration FinalProduct Dual EGFR/erbB2 Kinase Inhibitor Intermediate->FinalProduct Final Assembly

Sources

Methodological & Application

The Strategic Application of Methyl 5-Methyl-1H-indole-6-carboxylate in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential and presence in numerous clinically approved drugs.[1][2] This guide delves into the specific utility of a promising, yet underexplored derivative, methyl 5-methyl-1H-indole-6-carboxylate , as a versatile building block in drug discovery. We will explore its synthetic accessibility, physicochemical properties, and, most importantly, its potential applications in the generation of novel therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold for innovative therapeutic design.

The Indole Scaffold: A Privileged Structure in Pharmacology

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif frequently found in bioactive natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, allow it to bind to a wide array of biological targets.[3] Consequently, indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][4][5]

Physicochemical Properties of Methyl 5-Methyl-1H-indole-6-carboxylate

To effectively utilize a chemical entity in drug design, a thorough understanding of its physical and chemical characteristics is paramount. Below is a summary of the key properties of methyl 5-methyl-1H-indole-6-carboxylate.

PropertyValueSource
Molecular Formula C11H11NO2Inferred
Molecular Weight 189.21 g/mol Inferred
Appearance Likely a solid at room temperatureInferred from similar compounds[6]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.General knowledge of indole esters
Reactivity The indole nitrogen can be alkylated or acylated. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring is amenable to further functionalization.General indole chemistry

Strategic Synthesis of the Core Scaffold

While a specific, optimized synthesis for methyl 5-methyl-1H-indole-6-carboxylate is not extensively documented in readily available literature, its preparation can be approached through established indole synthetic methodologies. The choice of a synthetic route will largely depend on the availability of starting materials. A plausible and widely used approach is the Fischer indole synthesis .[7][8]

Proposed Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of our target molecule, a substituted phenylhydrazine would be required.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_product Final Product 4-Methyl-3-nitrotoluene 4-Methyl-3-nitrotoluene A Substituted Phenylhydrazine Formation 4-Methyl-3-nitrotoluene->A Pyruvic acid Pyruvic acid B Fischer Indole Synthesis Pyruvic acid->B A->B Reaction with Pyruvic Acid Derivative C Esterification B->C Indole-6-carboxylic acid intermediate D Methyl 5-methyl-1H-indole-6-carboxylate C->D

Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Protocol: A Generalized Approach

Step 1: Preparation of 4-Methyl-3-aminophenylhydrazine

  • Nitration: Begin with a suitable starting material like 4-methyl-3-nitrotoluene.

  • Reduction: Reduce the nitro group to an amine to yield 4-methyl-3-aminotoluene.

  • Diazotization and Reduction: Convert the resulting aniline to a diazonium salt, followed by reduction to the corresponding phenylhydrazine.

Step 2: Fischer Indole Synthesis

  • Condensation: React the synthesized 4-methyl-3-aminophenylhydrazine with a pyruvate derivative (e.g., ethyl pyruvate) under acidic conditions (e.g., sulfuric acid, polyphosphoric acid).

  • Cyclization: The resulting hydrazone will undergo a[9][9]-sigmatropic rearrangement and subsequent cyclization to form the indole ring. This will yield ethyl 5-methyl-1H-indole-6-carboxylate.

Step 3: Transesterification (if necessary)

  • If the synthesis yields an ethyl ester, it can be converted to the methyl ester via transesterification by heating in methanol with a catalytic amount of acid or base.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, solvent, and catalyst, would be necessary to achieve a high yield of the desired product.

Application in Drug Discovery: A Scaffold for Innovation

The true value of methyl 5-methyl-1H-indole-6-carboxylate lies in its potential as a versatile intermediate for the synthesis of a diverse library of compounds. The methyl group at the 5-position and the carboxylate at the 6-position offer distinct handles for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR).[10]

Targeting Protein Kinases in Oncology

The indole scaffold is a common feature in many kinase inhibitors. The ester group of our target molecule can be readily converted to a variety of amides, which can form crucial hydrogen bond interactions with the hinge region of many protein kinases. The 5-methyl group can provide favorable hydrophobic interactions within the ATP-binding pocket.

G A Methyl 5-methyl-1H-indole-6-carboxylate B Hydrolysis to Carboxylic Acid A->B C Amide Coupling (with various amines) B->C D Library of Indole-6-carboxamides C->D E Screening against Kinase Panel D->E F SAR Analysis and Lead Optimization E->F

Caption: Workflow for generating a kinase inhibitor library.

a. Hydrolysis of the Ester

  • Dissolve methyl 5-methyl-1H-indole-6-carboxylate in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to precipitate the 5-methyl-1H-indole-6-carboxylic acid.

  • Filter and dry the solid product.

b. Amide Coupling

  • Dissolve the 5-methyl-1H-indole-6-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., DIPEA).

  • Add the desired primary or secondary amine (1.1 equivalents).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final amide product by column chromatography or recrystallization.

By using a diverse set of amines in the coupling reaction, a library of indole-6-carboxamides can be generated and screened for activity against a panel of protein kinases. Recent studies have shown that indole-6-carboxylic acid derivatives can be effective inhibitors of EGFR and VEGFR-2, key targets in cancer therapy.[11]

Development of Novel Antimicrobial Agents

Indole derivatives have also shown promise as antimicrobial agents. The core scaffold can be modified to interact with bacterial enzymes or disrupt cell membrane integrity.

The indole nitrogen can be alkylated with various electrophiles to introduce diverse side chains.

  • To a solution of methyl 5-methyl-1H-indole-6-carboxylate in an aprotic solvent like DMF, add a base such as sodium hydride (NaH) at 0 °C.

  • After stirring for a short period, add the desired alkyl halide (e.g., benzyl bromide, substituted alkyl chlorides).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-alkylated indole by column chromatography.

The resulting library of N-substituted indoles can then be screened for antibacterial and antifungal activity.

Conclusion and Future Perspectives

Methyl 5-methyl-1H-indole-6-carboxylate represents a valuable and versatile starting material for the synthesis of novel, biologically active molecules. Its strategic design incorporates a privileged indole scaffold with two key points for chemical diversification. While this specific molecule may not be extensively characterized, the wealth of literature on related indole derivatives provides a strong rationale for its application in drug discovery programs targeting a range of diseases, from cancer to infectious diseases. The protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this promising chemical entity.

References

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Application Notes and Protocols for the Derivatization of Methyl 5-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 5-Methyl-1H-indole-6-carboxylate Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with a multitude of biological targets.[1] Within the diverse family of indole-containing compounds, methyl 5-methyl-1H-indole-6-carboxylate stands out as a particularly valuable starting material for the synthesis of novel therapeutic agents. This molecule is an important intermediate in the development of serotonin receptor modulators and kinase inhibitors.[2] The strategic placement of the methyl group at the 5-position and the methyl ester at the 6-position offers a unique combination of electronic and steric properties that can be exploited for regioselective derivatization, enabling the generation of diverse chemical libraries for drug discovery programs.[2]

This comprehensive guide provides detailed application notes and validated protocols for the key derivatization reactions of methyl 5-methyl-1H-indole-6-carboxylate. Each section is designed to not only offer step-by-step instructions but also to provide the underlying scientific rationale for the chosen methodologies, empowering researchers to adapt and troubleshoot these procedures effectively.

I. N-Alkylation and N-Arylation: Modifying the Indole Nitrogen

The indole nitrogen (N-1) is a primary site for derivatization, and its substitution can significantly impact the pharmacological properties of the resulting molecule by altering its polarity, lipophilicity, and hydrogen bonding capacity.

A. N-Alkylation via Williamson Ether Synthesis Analogue

Principle: The N-H proton of the indole is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to furnish the N-alkylated product. The choice of base and solvent is critical to ensure efficient deprotonation without promoting unwanted side reactions.

Protocol: Synthesis of Methyl 1-benzyl-5-methyl-1H-indole-6-carboxylate

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve methyl 5-methyl-1H-indole-6-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution will become a clear, yellowish color.

  • Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-benzyl indole.

Causality of Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to irreversibly deprotonate the indole N-H, driving the reaction towards the indolide anion.

  • DMF: A polar aprotic solvent is used to dissolve the indole substrate and the resulting sodium salt, facilitating the SN2 reaction. Its high boiling point also allows for heating if required for less reactive alkyl halides.

  • 0 °C for Deprotonation: This temperature controls the exothermic reaction of NaH with DMF and prevents potential side reactions.

B. N-Arylation via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. For N-arylation of indoles, the indole acts as the amine component. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions.

Protocol: Synthesis of Methyl 5-methyl-1-phenyl-1H-indole-6-carboxylate

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine methyl 5-methyl-1H-indole-6-carboxylate (1.0 eq.), iodobenzene (1.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand such as Xantphos (0.04 eq.).

  • Add anhydrous toluene as the solvent.

  • Add cesium carbonate (Cs₂CO₃, 2.0 eq.) as the base.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-phenylated indole.

Causality of Choices:

  • Palladium Catalyst and Ligand: The Pd₂(dba)₃/Xantphos system is a common and effective catalyst for Buchwald-Hartwig aminations. The bulky, electron-rich phosphine ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Cesium Carbonate (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the indole and facilitate the transmetalation step. Cesium carbonate is often superior to other bases in these couplings.

  • Toluene: A non-polar, high-boiling solvent is suitable for this reaction, allowing for the necessary reaction temperature to be reached.

Table 1: Representative N-Alkylation and N-Arylation Reactions

EntryElectrophileReaction TypeBaseCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideN-AlkylationNaH-DMFRT16~85
2IodobenzeneN-ArylationCs₂CO₃Pd₂(dba)₃/XantphosToluene11024~75
34-BromotolueneN-ArylationK₃PO₄CuI/diamineDioxane11048~60

Yields are approximate and can vary based on reaction scale and purification efficiency.

N_Derivatization_Workflow Indole Methyl 5-methyl-1H- indole-6-carboxylate N_Alkyl_Indole N-Alkyl Indole Derivative Indole->N_Alkyl_Indole  Williamson Ether  Synthesis Analogue N_Aryl_Indole N-Aryl Indole Derivative Indole->N_Aryl_Indole  Buchwald-Hartwig  Amination Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkyl_Indole Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->N_Aryl_Indole Base Base (e.g., NaH) Base->N_Alkyl_Indole Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃/Ligand) Pd_Catalyst->N_Aryl_Indole

Caption: Workflow for N-alkylation and N-arylation of the indole scaffold.

II. Electrophilic Substitution on the Pyrrole Ring: Formylation and Halogenation

The pyrrole ring of the indole nucleus is electron-rich and susceptible to electrophilic attack, with the C-3 position being the most reactive site.

A. Vilsmeier-Haack Formylation

Principle: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (typically DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃). This electrophile then attacks the C-3 position of the indole.

Protocol: Synthesis of Methyl 3-formyl-5-methyl-1H-indole-6-carboxylate

  • Vilsmeier Reagent Formation: In a dry, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq.) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve methyl 5-methyl-1H-indole-6-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 4M) until the pH is ~7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol or purify by column chromatography on silica gel if necessary.

Causality of Choices:

  • DMF and POCl₃: These are the classic reagents for generating the Vilsmeier reagent, which is a mild electrophile suitable for formylating electron-rich heterocycles like indoles.

  • Excess DMF: DMF serves as both a reagent and a solvent.

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic and needs to be controlled. The subsequent heating provides the necessary activation energy for the electrophilic substitution.

B. Halogenation with N-Halosuccinimides

Principle: N-Halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are convenient and selective sources of electrophilic halogens for the halogenation of electron-rich aromatic compounds. The reaction typically proceeds at the most nucleophilic position, which is C-3 for indoles.

Protocol: Synthesis of Methyl 3-bromo-5-methyl-1H-indole-6-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-methyl-1H-indole-6-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Halogenation: Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the 3-bromoindole derivative.

Causality of Choices:

  • N-Bromosuccinimide (NBS): A mild and selective brominating agent that is easy to handle. It provides an electrophilic bromine source for the substitution reaction.

  • Acetonitrile/Dichloromethane: These polar aprotic solvents are suitable for this reaction as they dissolve the reactants and are relatively inert under the reaction conditions.

  • Low Temperature: Starting the reaction at 0 °C helps to control the reaction rate and can improve the regioselectivity, minimizing the formation of di-substituted byproducts.

Electrophilic_Substitution Indole Methyl 5-methyl-1H- indole-6-carboxylate Formyl_Indole 3-Formyl Indole Derivative Indole->Formyl_Indole Vilsmeier-Haack Formylation Bromo_Indole 3-Bromo Indole Derivative Indole->Bromo_Indole Electrophilic Bromination Vilsmeier_Reagent Vilsmeier Reagent (from DMF/POCl₃) Vilsmeier_Reagent->Formyl_Indole NBS N-Bromosuccinimide (NBS) NBS->Bromo_Indole

Caption: Electrophilic substitution at the C-3 position of the indole ring.

III. Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate. This reaction is instrumental in synthesizing biaryl compounds and other complex molecules.

Principle: To perform a Suzuki coupling on the indole core, a halogen atom must first be introduced. The 3-bromoindole derivative synthesized in the previous section is an ideal substrate. The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond.

Protocol: Synthesis of Methyl 5-methyl-3-phenyl-1H-indole-6-carboxylate

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine methyl 3-bromo-5-methyl-1H-indole-6-carboxylate (1.0 eq.), phenylboronic acid (1.5 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Add a solvent system of toluene and ethanol (e.g., 3:1 v/v).

  • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq.) as the base.

  • Reaction: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-arylindole.

Causality of Choices:

  • Pd(PPh₃)₄: A widely used and effective catalyst for Suzuki couplings.

  • Phenylboronic Acid: A common and stable organoboron reagent.

  • Sodium Carbonate (aqueous): The base is essential for the transmetalation step of the catalytic cycle. The aqueous biphasic system is common for Suzuki reactions.

  • Toluene/Ethanol: This solvent mixture provides good solubility for both the organic and inorganic components of the reaction.

Table 2: Suzuki-Miyaura Coupling of 3-Bromoindole Derivative

EntryBoronic AcidBaseCatalystSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidNa₂CO₃Pd(PPh₃)₄Toluene/Ethanol/H₂O9018~80
24-Methoxyphenylboronic acidK₂CO₃Pd(dppf)Cl₂Dioxane/H₂O10012~85

Yields are approximate and can vary based on reaction scale and purification efficiency.

Suzuki_Coupling_Pathway Bromo_Indole 3-Bromo-5-methyl- 1H-indole-6-carboxylate Aryl_Indole 3-Aryl Indole Derivative Bromo_Indole->Aryl_Indole Suzuki-Miyaura Coupling Boronic_Acid Aryl Boronic Acid (Ar-B(OH)₂) Boronic_Acid->Aryl_Indole Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Aryl_Indole Base Base (e.g., Na₂CO₃) Base->Aryl_Indole

Caption: C-C bond formation via Suzuki-Miyaura coupling.

IV. Analytical Characterization

The successful synthesis of the derivatized products must be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Key diagnostics include the disappearance of the N-H proton signal upon N-alkylation/arylation, and the appearance of new signals corresponding to the introduced substituent. For C-3 substitution, the signal for the C-3 proton will be absent.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The appearance of new carbon signals and shifts in the existing indole signals provide evidence of successful derivatization. For example, in the 3-formyl derivative, a characteristic signal for the aldehyde carbon will appear around 180-190 ppm.[3]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound. This is a crucial step in verifying the identity of a new molecule.

  • Chromatography:

    • Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and for preliminary purity assessment.

    • Column Chromatography: The primary method for the purification of the synthesized compounds.

V. Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust foundation for the derivatization of methyl 5-methyl-1H-indole-6-carboxylate. These methods open the door to the synthesis of a wide range of novel indole derivatives with potential applications in drug discovery and materials science. The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, making it an invaluable tool for medicinal chemists. Future work in this area could focus on the development of more sustainable and efficient catalytic systems, as well as the exploration of other reactive sites on the indole ring to further expand the accessible chemical space.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Mondal, M., & Bora, U. (2013). A decade review on the Vilsmeier–Haack reaction and its analogues in heterocyclic synthesis. RSC Advances, 3(44), 21236-21269. [Link]

  • MySkinRecipes. (n.d.). Methyl 5-methyl-1H-indole-6-carboxylate. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Sources

Application Note: High-Purity Isolation of Methyl 5-Methyl-1H-indole-6-carboxylate using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of methyl 5-methyl-1H-indole-6-carboxylate, a key intermediate in pharmaceutical synthesis. A robust normal-phase flash chromatography protocol is detailed, addressing common challenges associated with the purification of nitrogen-containing heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally related indole derivatives.

Introduction

Methyl 5-methyl-1H-indole-6-carboxylate is a crucial building block in the synthesis of a variety of biologically active molecules, including serotonin receptor modulators and kinase inhibitors. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps. Chromatographic purification is often the method of choice for achieving the high degree of purity required for pharmaceutical applications.

This document outlines a systematic approach to the purification of methyl 5-methyl-1H-indole-6-carboxylate using automated flash chromatography. It provides a detailed protocol, explains the scientific rationale behind the chosen methodology, and offers troubleshooting guidance to overcome common purification hurdles.

Physicochemical Properties of Methyl 5-Methyl-1H-indole-6-carboxylate

Understanding the physicochemical properties of the target molecule is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
Predicted Boiling Point334.9 ± 22.0 °C
Predicted Density1.212 ± 0.06 g/cm³

The indole core, with its electron-rich pyrrole ring fused to a benzene ring, imparts a moderate polarity to the molecule. The presence of the methyl ester and the additional methyl group on the indole ring influences its solubility and interaction with chromatographic stationary phases.

Principles of Chromatographic Separation

For the purification of methyl 5-methyl-1H-indole-6-carboxylate, normal-phase chromatography is the recommended technique. This method utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the stationary phase and thus elute later than less polar compounds.

The indole nitrogen in the target molecule can interact with the acidic silanol groups on the surface of the silica gel, which can sometimes lead to peak tailing. This issue can be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase. The TEA acts as a masking agent, blocking the active silanol sites and resulting in improved peak symmetry.

Experimental Protocol: Normal-Phase Flash Chromatography

This protocol is designed for an automated flash chromatography system equipped with a UV detector.

Materials and Equipment
  • Crude Sample: Methyl 5-methyl-1H-indole-6-carboxylate

  • Stationary Phase: High-purity silica gel, 40-63 µm particle size

  • Mobile Phase Solvents:

    • n-Hexane (non-polar)

    • Ethyl acetate (polar)

    • Triethylamine (TEA), optional additive

  • Automated Flash Chromatography System: with UV-Vis detector

  • Glassware: Round-bottom flasks, vials, etc.

  • Rotary Evaporator

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the crude methyl 5-methyl-1H-indole-6-carboxylate in a minimal amount of a suitable solvent, such as dichloromethane or a small amount of the initial mobile phase.

    • For dry loading, adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to dryness. This method is preferred as it often leads to better peak resolution.

  • Column Selection and Packing:

    • Select a pre-packed silica gel column of a size appropriate for the amount of crude material to be purified. A general rule of thumb is a sample load of 1-10% of the silica gel weight.

    • If packing your own column, create a slurry of the silica gel in the initial mobile phase and carefully pack the column to ensure a homogenous bed.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and ethyl acetate. A good starting point for method development is a gradient of 10% to 50% ethyl acetate in n-hexane.

    • If peak tailing is observed during initial runs, add 0.1-0.5% (v/v) of triethylamine to the mobile phase.

  • Chromatography Execution:

    • Equilibrate the column with the initial mobile phase (e.g., 10% ethyl acetate in n-hexane) for at least 5 column volumes.

    • Load the prepared sample onto the column.

    • Begin the elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. A linear gradient is often effective.

    • Monitor the elution of the compounds using the UV detector. Based on the UV absorbance of similar indole derivatives, a detection wavelength of 280 nm is recommended.

    • Collect the fractions corresponding to the desired product peak.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions for purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the pure fractions containing methyl 5-methyl-1H-indole-6-carboxylate.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visual Workflow

Caption: Workflow for the purification of methyl 5-methyl-1H-indole-6-carboxylate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate mobile phase polarity. - Column overloading.- Optimize the mobile phase gradient. Start with a shallower gradient. - Reduce the amount of sample loaded onto the column.
Peak Tailing - Interaction of the indole nitrogen with acidic silanol groups on the silica gel.- Add a small amount (0.1-0.5%) of triethylamine to the mobile phase to mask the active sites.
Compound Not Eluting - Mobile phase is too non-polar. - Strong, irreversible adsorption to the stationary phase.- Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. - Consider using a different stationary phase, such as alumina, or switching to reverse-phase chromatography.
Multiple Peaks for a Pure Compound - Tautomerization of the indole. - On-column degradation.- Ensure the mobile phase is neutral or slightly basic to minimize protonation. - Check the stability of the compound on silica gel by spotting it on a TLC plate and letting it sit before developing.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of methyl 5-methyl-1H-indole-6-carboxylate using automated flash chromatography. By understanding the principles of the separation and implementing the troubleshooting strategies outlined, researchers can consistently obtain this valuable intermediate in high purity, facilitating the advancement of their synthetic and drug discovery programs.

References

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). Use of Triethylamine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-methyl-1H-indole-6-carboxylate. Retrieved from [Link]

  • Restek. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2017, March 7). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Aqueous normal-phase chromatography. Retrieved from [Link]

  • MDPI. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,... [Image]. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

Application Notes & Protocols for the Synthesis of Substituted Indole-6-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indole-6-Carboxylate Scaffold

The indole nucleus is a cornerstone structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] Consequently, the development of efficient synthetic methodologies for functionalized indoles is a paramount objective in medicinal chemistry and drug discovery.[2] Among the various substituted indoles, the indole-6-carboxylate scaffold is of particular importance, serving as a key intermediate in the synthesis of pharmacologically active agents, including anti-cancer, anti-inflammatory, and antiviral drugs.[1][3] This document provides a comprehensive guide to the principal synthetic routes for accessing substituted indole-6-carboxylates, intended for researchers, scientists, and professionals in the field of drug development. We will delve into both classical and modern synthetic strategies, offering detailed protocols and mechanistic insights to empower the rational design and execution of synthetic campaigns.

I. Classical Approaches to Indole-6-Carboxylate Synthesis

A. The Fischer Indole Synthesis: A Timeless Strategy

First reported by Emil Fischer and Friedrich Jourdan in 1883, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole core.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an aldehyde or ketone.[5][6]

Mechanistic Rationale:

The power of the Fischer synthesis lies in its robustness and the commercial availability of a wide range of starting materials. The key to synthesizing an indole-6-carboxylate via this route is the selection of a phenylhydrazine precursor bearing an ester or a precursor functional group at the para-position.

The mechanism proceeds through several key steps:

  • Formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.

  • Tautomerization of the phenylhydrazone to its enamine form.

  • A[7][7]-sigmatropic rearrangement (the critical bond-forming step) to generate a di-imine intermediate.

  • Rearomatization of the benzene ring.

  • Intramolecular cyclization followed by the elimination of ammonia to yield the final indole product.[8]

Diagram: Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2 & 3: Tautomerization & Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Aromatization Phenylhydrazine Substituted Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Diimine->Cyclized Intramolecular Attack Indole Substituted Indole Cyclized->Indole - NH₃ Aromatization

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Protocol 1: Synthesis of Methyl 2-phenyl-1H-indole-6-carboxylate

This protocol exemplifies the Fischer indole synthesis for preparing a substituted indole-6-carboxylate.

  • Materials:

    • Methyl 4-hydrazinobenzoate hydrochloride

    • Acetophenone

    • Polyphosphoric acid (PPA)

    • Methanol

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexanes/Ethyl acetate solvent system

  • Procedure:

    • To a stirred solution of methyl 4-hydrazinobenzoate hydrochloride (1.0 eq) in methanol, add acetophenone (1.1 eq).

    • Heat the mixture to reflux for 2 hours to form the corresponding hydrazone.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • To the crude hydrazone, add polyphosphoric acid (10 eq by weight) and heat the mixture to 120 °C for 1 hour.

    • Cool the reaction mixture to approximately 80 °C and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired methyl 2-phenyl-1H-indole-6-carboxylate.

  • Self-Validation:

    • The formation of the hydrazone intermediate can be monitored by TLC or LC-MS.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

B. The Reissert Indole Synthesis

The Reissert synthesis provides an alternative route to indoles, starting from an ortho-nitrotoluene and diethyl oxalate.[9] This method is particularly useful for synthesizing indole-2-carboxylic acids, and with appropriately substituted starting materials, can be adapted for indole-6-carboxylates.

Mechanistic Rationale:

  • The synthesis begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvate.[7][9]

  • Reductive cyclization of the pyruvate intermediate, typically using zinc in acetic acid or catalytic hydrogenation, leads to the formation of the indole-2-carboxylic acid.[10]

  • If the parent indole is desired, a final decarboxylation step can be performed by heating.[9]

Diagram: Reissert Indole Synthesis Workflow

Reissert_Synthesis start Substituted o-Nitrotoluene condensation Base-catalyzed Condensation start->condensation oxalate Diethyl Oxalate oxalate->condensation pyruvate o-Nitrophenylpyruvate Intermediate condensation->pyruvate reduction Reductive Cyclization pyruvate->reduction indole_acid Indole-2-carboxylic Acid Derivative reduction->indole_acid decarboxylation Decarboxylation (Optional) indole_acid->decarboxylation final_indole Substituted Indole decarboxylation->final_indole

Caption: General workflow of the Reissert Indole Synthesis.

II. Modern Palladium-Catalyzed Methodologies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including substituted indoles. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide.[11] This reaction can be applied to the synthesis of substituted indole-6-carboxylates in two main ways:

  • Late-stage functionalization: Coupling of a 6-haloindole-carboxylate with a variety of aryl or vinyl boronic acids.

  • Convergent synthesis: Coupling of an indole-6-boronic acid ester with an appropriate aryl or vinyl halide.

Key Considerations for Suzuki Coupling:

  • Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is typically used. The choice of ligand is crucial for reaction efficiency and can influence the rate of oxidative addition and reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., DME, dioxane, toluene) and water is commonly employed.

Protocol 2: Suzuki Coupling for the Synthesis of Methyl 5,7-diphenyl-1H-indole-6-carboxylate

This protocol is adapted from a method for the diarylation of indoles and can be applied to a suitably substituted starting material.[12]

  • Materials:

    • Methyl 5,7-dibromo-1H-indole-6-carboxylate

    • Phenylboronic acid (2.5 eq)

    • Pd(PPh₃)₄ (3 mol%)

    • K₂CO₃ (4.0 eq)

    • Water

    • Toluene

    • Standard workup and purification reagents

  • Procedure:

    • To a reaction vessel, add methyl 5,7-dibromo-1H-indole-6-carboxylate (1.0 eq), phenylboronic acid (2.5 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (4.0 eq).

    • Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and water.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by silica gel chromatography to yield the desired product.

B. Heck Reaction for C-C Bond Formation

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[13] Intramolecular Heck reactions are particularly useful for the construction of the indole ring system.[14]

Mechanistic Rationale for Intramolecular Heck Cyclization:

  • Oxidative addition of the Pd(0) catalyst to an aryl halide (e.g., an o-haloaniline derivative).

  • Coordination of the tethered alkene to the Pd(II) center.

  • Intramolecular migratory insertion of the alkene into the Pd-aryl bond to form a new C-C bond and a five-membered ring.

  • β-hydride elimination to regenerate the double bond (exocyclic to the newly formed ring) and form a hydridopalladium complex.

  • Reductive elimination of HX with the base regenerates the Pd(0) catalyst.

Table 1: Comparison of Classical and Modern Synthetic Routes

MethodKey TransformationStarting MaterialsAdvantagesLimitations
Fischer Synthesis Cyclization of phenylhydrazonesPhenylhydrazines, Aldehydes/KetonesWide substrate scope, reliable, one-pot variationsRequires acidic conditions, potential for regioisomeric mixtures with unsymmetrical ketones
Reissert Synthesis Reductive cyclization of o-nitrophenylpyruvateso-Nitrotoluenes, Diethyl oxalateGood for indole-2-carboxylatesHarsh reaction conditions, limited functional group tolerance
Suzuki Coupling C-C bond formation via organoboranesOrganohalides, Boronic acids/estersExcellent functional group tolerance, mild conditions, commercially available reagentsPre-functionalization of substrates required, potential for catalyst poisoning
Heck Reaction C-C bond formation via alkenesOrganohalides, AlkenesGood for vinyl and aryl substitutions, intramolecular variants for ring formationRegioselectivity can be an issue in intermolecular reactions, requires specific alkene substrates

III. Advanced Strategies: Direct C-H Functionalization

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules by avoiding the need for pre-functionalized starting materials.[15] The regioselective functionalization of the indole benzenoid ring, particularly at the C6 position, is challenging due to the higher intrinsic reactivity of the pyrrole ring. However, the use of directing groups can overcome this challenge.

Conceptual Framework:

A directing group, often installed on the indole nitrogen, coordinates to the metal catalyst (typically palladium or rhodium) and positions it in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.[16][17]

While specific protocols for the direct C-H carboxylation at the C6 position are still emerging, the general principle involves:

  • Installation of a suitable directing group on the indole nitrogen.

  • Reaction with a palladium(II) catalyst and an appropriate oxidant.

  • Introduction of the carboxylate source, which can be CO gas or a chloroformate.

  • Removal of the directing group.

IV. Emerging Frontiers: Photocatalysis in Indole Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling novel transformations under mild conditions.[3] Photocatalytic methods for indole synthesis often proceed via radical intermediates, offering unique reactivity patterns compared to traditional ionic pathways.[18][19]

General Principle:

  • A photocatalyst absorbs visible light and enters an excited state.

  • The excited photocatalyst engages in a single-electron transfer (SET) with a substrate to generate a radical ion.

  • This radical intermediate undergoes a cascade of reactions, such as cyclization and hydrogen atom transfer (HAT), to form the desired indole product.[20]

While the application of photocatalysis to the direct synthesis of indole-6-carboxylates is a developing area, the potential for novel and efficient routes is significant. For instance, visible-light-induced carbonylation of indoles with phenols under metal-free conditions has been reported for the synthesis of indole-3-carboxylates, and similar strategies could potentially be adapted for C6 functionalization.[3]

Conclusion

The synthesis of substituted indole-6-carboxylates is a critical endeavor in the pursuit of new therapeutic agents. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Classical methods like the Fischer and Reissert syntheses provide robust and well-established pathways. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer unparalleled precision and functional group tolerance for late-stage functionalization and convergent strategies. Looking forward, the continued development of direct C-H functionalization and photocatalytic methods promises to deliver even more efficient, elegant, and sustainable solutions for accessing this vital chemical scaffold.

References

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis.
  • National Institutes of Health. (n.d.).
  • YouTube. (2024). Reissert Indole Synthesis.
  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • YouTube. (2021). Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Reissert indole synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • YouTube. (2021). Fischer Indole Synthesis Mechanism | Organic Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Beilstein Journals. (2024).
  • ACS Publications. (2021).
  • PubMed. (n.d.).
  • MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies.
  • Royal Society of Chemistry. (2021).
  • National Institutes of Health. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • National Institutes of Health. (2020).
  • ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][18]-Fused Indole Heterocycles.

  • ACS Publications. (2021).
  • ResearchGate. (2016). Reissert-Indole-Synthesis.pdf.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Royal Society of Chemistry. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]

  • ScienceDirect. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions.
  • MDPI. (n.d.).
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  • ResearchGate. (2025). Photocatalytic Synthesis of Polycyclic Indolones.
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  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • MDPI. (n.d.).
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  • ACS Publications. (2019). Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Accounts of Chemical Research.
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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-Methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 5-methyl-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important indole derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your product yield and purity.

Introduction to the Synthesis

The synthesis of methyl 5-methyl-1H-indole-6-carboxylate is a critical process in the development of various pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a key building block. The most common and versatile method for constructing this polysubstituted indole is the Fischer indole synthesis .[1] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a keto-ester.[2]

While the Fischer indole synthesis is a powerful tool, its success with substituted starting materials can be influenced by various factors, including the choice of catalyst, reaction temperature, and the nature of the substituents on the aromatic ring.[1][3] This guide will address the common challenges and provide practical solutions to optimize your synthetic route.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of methyl 5-methyl-1H-indole-6-carboxylate.

Question 1: My Fischer indole synthesis is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in the Fischer indole synthesis of methyl 5-methyl-1H-indole-6-carboxylate can stem from several factors. Let's break down the potential issues and their solutions:

  • Incomplete Hydrazone Formation: The initial condensation between the substituted phenylhydrazine (e.g., 4-methyl-3-carboxymethylphenylhydrazine) and the keto-ester (e.g., methyl pyruvate) to form the hydrazone is a crucial equilibrium-driven step.[1]

    • Troubleshooting:

      • Water Removal: Ensure anhydrous conditions to drive the equilibrium towards the hydrazone. Use of a Dean-Stark apparatus or adding a drying agent like molecular sieves can be effective.

      • pH Control: The condensation is typically favored under mildly acidic conditions. A catalytic amount of acetic acid is often sufficient.[2]

  • Suboptimal Acid Catalyst for Cyclization: The choice and concentration of the acid catalyst for the subsequent cyclization are critical.[3]

    • Troubleshooting:

      • Catalyst Screening: While strong Brønsted acids like sulfuric acid or hydrochloric acid are commonly used, they can sometimes lead to degradation of starting materials or the product.[1] Consider screening other catalysts such as polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or Lewis acids like zinc chloride (ZnCl₂).[2][4] PPA is often effective for less reactive substrates.

      • Catalyst Loading: The amount of catalyst should be optimized. Too little may result in an incomplete reaction, while too much can promote side reactions. A typical starting point is 10-20 mol%, but this may need to be adjusted.

  • Side Reactions: The formation of side products is a common cause of low yields.

    • Troubleshooting:

      • Regioisomeric Indoles: If an unsymmetrical ketone is used, the formation of regioisomers is possible. For methyl 5-methyl-1H-indole-6-carboxylate, starting with a pyruvate derivative generally avoids this issue.

      • Reductive Cleavage of the N-N Bond: Under harsh acidic conditions, the N-N bond of the hydrazone can be cleaved, leading to the formation of anilines and other byproducts.[1] Using milder acids or lower reaction temperatures can mitigate this.

      • Incomplete Cyclization and Rearrangement: The key[5][5]-sigmatropic rearrangement in the Fischer indole mechanism can be sterically or electronically hindered.[1] Ensuring adequate thermal energy (optimized reaction temperature) is crucial for this step.

  • Reaction Temperature and Time: These parameters are highly interdependent and substrate-specific.

    • Troubleshooting:

      • Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If the reaction is sluggish, a gradual increase in temperature may be necessary. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[6]

      • Reaction Monitoring: Prolonged reaction times at high temperatures can lead to product decomposition. Monitor the reaction until the starting material is consumed and then promptly work up the reaction.

Summary of Key Parameters for Optimization:

ParameterRecommendationRationale
Catalyst Screen Brønsted acids (H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂)Different substrates have varying optimal catalysts.[1][2]
Solvent High-boiling point solvents like toluene, xylene, or acetic acidAllows for the necessary reaction temperatures for cyclization.[2]
Temperature 80-140 °C (conventional heating) or microwave irradiationTo provide sufficient energy for the[5][5]-sigmatropic rearrangement.[1][6]
Reaction Time Monitor by TLC/HPLCAvoids product degradation from prolonged heating.
Question 2: I am observing multiple spots on my TLC plate after the reaction. How do I identify the main product and the impurities?

Answer:

The presence of multiple spots on a TLC plate is a common observation. Here’s a systematic approach to identify your target compound, methyl 5-methyl-1H-indole-6-carboxylate, and potential impurities:

  • Reference Spotting: If available, spot a reference standard of the pure product on the same TLC plate alongside your reaction mixture. This is the most definitive way to identify the product spot.

  • Staining: Use different visualization techniques to differentiate between the spots.

    • UV Light: Indoles are typically UV-active and will appear as dark spots under a UV lamp (254 nm).

    • p-Anisaldehyde Stain: This stain is very effective for visualizing indoles, often producing a distinct color (e.g., blue, purple, or brown) upon heating.

    • Potassium Permanganate Stain: This stain will react with any oxidizable functional groups, helping to identify byproducts.

  • Understanding Potential Impurities:

    • Unreacted Starting Materials: Spot the starting phenylhydrazine and keto-ester on the TLC plate to determine their Rf values. The phenylhydrazine is typically more polar than the final indole product.

    • Hydrazone Intermediate: The hydrazone is an intermediate and may be present if the cyclization is incomplete. It will have a different Rf value than the starting materials and the final product.

    • Side Products: As discussed in the previous question, side products from N-N bond cleavage or other rearrangements can occur. These will have their own characteristic Rf values.

  • Small-Scale Purification and Analysis: If you are still unsure, perform a small-scale purification of the major spot from the TLC plate (e.g., preparative TLC or a quick column chromatography) and analyze the isolated compound by ¹H NMR and mass spectrometry to confirm its identity.

Question 3: My final product is difficult to purify. What are the recommended purification methods for methyl 5-methyl-1H-indole-6-carboxylate?

Answer:

Purification of substituted indoles can be challenging due to their similar polarities and potential for degradation. Here are the recommended purification strategies:

  • Column Chromatography: This is the most common and effective method for purifying indole derivatives.

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis first.

    • Pro-Tip: To minimize tailing of the indole on the silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure (>90%), recrystallization can be an excellent method for obtaining highly pure material.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing indoles include ethanol, methanol, ethyl acetate/hexane mixtures, or toluene.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material for biological assays, preparative HPLC can be used.[6] This method offers high resolution but is generally more expensive and time-consuming for large quantities.

Workflow for Purification:

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots or streaking Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively pure solid Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Co-eluting impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: Decision workflow for purifying methyl 5-methyl-1H-indole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the Fischer indole synthesis of methyl 5-methyl-1H-indole-6-carboxylate?

The primary starting materials are a substituted phenylhydrazine and a carbonyl compound. For the target molecule, these would be:

  • (4-methoxycarbonyl-2-methylphenyl)hydrazine or its hydrochloride salt.

  • Methyl pyruvate or pyruvic acid . If pyruvic acid is used, the esterification of the indole-2-carboxylic acid would be a subsequent step.

Q2: Are there any alternative synthetic routes to the Fischer indole synthesis?

Yes, several other named reactions can be used to synthesize indoles, although they may not be as direct for this specific substitution pattern. Some alternatives include:

  • Reissert Indole Synthesis [3]

  • Bischler-Möhlau Indole Synthesis [3]

  • Madelung Synthesis [3]

  • Palladium-catalyzed cyclization reactions [6]

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole ring.

Q3: How can I monitor the progress of the Fischer indole synthesis reaction?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between the starting materials, intermediates, and the product. The disappearance of the starting phenylhydrazine and the appearance of the product spot (which should be UV active and may stain with p-anisaldehyde) indicate the progress of the reaction. For more quantitative analysis, HPLC can be used.

Q4: What are the expected spectroscopic data for methyl 5-methyl-1H-indole-6-carboxylate?

  • A singlet for the methyl group at the 5-position (around 2.4-2.5 ppm).

  • A singlet for the methyl ester group (around 3.9 ppm).

  • A broad singlet for the N-H proton of the indole ring (typically downfield, > 8.0 ppm).

  • Signals in the aromatic region for the protons on the indole ring.

  • A signal for the proton at the 2- or 3-position of the indole, depending on the starting carbonyl compound.

For the ¹³C NMR spectrum, one would expect to see distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

Experimental Protocol: A Representative Fischer Indole Synthesis

This is a general protocol that can be adapted and optimized for the synthesis of methyl 5-methyl-1H-indole-6-carboxylate.

Step 1: Hydrazone Formation (in situ)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-methoxycarbonyl-2-methylphenyl)hydrazine hydrochloride (1.0 eq).

  • Add a suitable solvent such as ethanol or acetic acid.

  • Add methyl pyruvate (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone.

Step 2: Cyclization

  • To the reaction mixture containing the hydrazone, add the chosen acid catalyst (e.g., p-TsOH, 0.2 eq).

  • Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visual Representation of the Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis Start Starting Materials: (4-methoxycarbonyl-2-methylphenyl)hydrazine Methyl Pyruvate Hydrazone_Formation Hydrazone Formation (in situ) Start->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization (e.g., p-TsOH, heat) Hydrazone_Formation->Cyclization Workup Aqueous Work-up (Neutralization and Extraction) Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Methyl 5-methyl-1H-indole-6-carboxylate Purification->Final_Product

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 5-Methyl-1H-indole-6-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a "privileged motif" in the realm of drug discovery and medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a core component in numerous natural products and synthetic pharmaceuticals.[1] From anticancer agents to antimicrobials, the versatility of the indole scaffold is well-documented. This guide focuses on methyl 5-methyl-1H-indole-6-carboxylate, a specific derivative, and compares its potential biological activities to those of its structurally related analogues, providing a framework for future research and development. While direct experimental data on this precise molecule is emerging, a comprehensive analysis of its analogues provides profound insights into its therapeutic promise.

Comparative Biological Profiling: Unveiling Therapeutic Potential

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole core. By examining analogues of methyl 5-methyl-1H-indole-6-carboxylate, we can extrapolate its potential efficacy in key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity: A Primary Frontier

The indole scaffold is a foundational element in the design of numerous anticancer agents that target various hallmarks of cancer.[1][2] Analogues of methyl 5-methyl-1H-indole-6-carboxylate have demonstrated significant potential in this arena, acting through diverse mechanisms.

Mechanistic Insights from Analogues:

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many indole derivatives function as potent inhibitors of RTKs like VEGFR and EGFR, which are crucial for tumor angiogenesis and proliferation.[3][4] Indole-6-carboxylic acid derivatives, for instance, have shown significant anti-angiogenic and anti-proliferative effects against human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells.[3]

  • Tubulin Polymerization Inhibition: The indole ring is a key feature in several compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is central to the action of vinca alkaloids and other synthetic indole-based mitotic inhibitors.[4]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Indole-based hybrids have been developed as potent inhibitors of CDKs, which are critical regulators of the cell cycle. Inhibition of these kinases can halt uncontrolled cancer cell division.[4][5]

  • Induction of Apoptosis: Numerous indole derivatives induce programmed cell death in cancer cells by modulating apoptotic pathways.[2][6] For example, certain 5-nitroindole derivatives can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.[6]

Structure-Activity Relationship (SAR): The anticancer potency of indole derivatives is finely tuned by their substitution patterns. The presence of a chlorine atom at the C-5 position of the indole ring has been observed to increase cytotoxic activity against various cancer cell lines.[7] Furthermore, the addition of other heterocyclic moieties to the indole core can significantly enhance anticancer efficacy.[2]

Quantitative Comparison of Anticancer Activity:

Compound/Analogue ClassCancer Cell LineIC50 ValueMechanism of ActionReference
Indole-6-carboxylic acid derivativeA549 (Lung)14.4 µg/mLAnti-proliferative, Anti-angiogenic[3]
Indole-6-carboxylic acid derivativeHUVEC (Endothelial)5.6 µg/mLAnti-angiogenic[3]
Betulin derivative with 5-chloroindoleMIAPaCa2 (Pancreatic)2.44–2.70 µg/mLCytotoxic[7]
Thiazolyl-indole-2-carboxamide (6i)MCF-7 (Breast)6.10 ± 0.4 μMMulti-kinase inhibitor (EGFR, HER2, VEGFR-2, CDK2)[5]
Pyrazoline-indole derivative (33a)Various15.43 µmol/LTopoisomerase inhibitor[2]
Antimicrobial Activity: Combating Infectious Diseases

Indole and its derivatives have emerged as powerful agents against a spectrum of pathogens, including drug-resistant strains.[8][9] The 5-methyl substitution, present in our core molecule, is particularly significant in this context.

Mechanistic Insights from Analogues: Research has shown that 5-methylindole, a close analogue, exhibits potent, concentration-dependent bactericidal activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens.[10] Notably, its efficacy extends to challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[10] The mechanism is believed to involve disruption of the bacterial cell envelope and potentiation of existing antibiotics like aminoglycosides.[8][10]

Structure-Activity Relationship (SAR): Comparative studies reveal that 5-methylindole is significantly more potent than indole itself or 2-methylindole, highlighting the critical role of the methyl group's position at C-5 for bactericidal effects.[10] Furthermore, the addition of halogen atoms (Cl, Br) or trifluoromethyl (CF3) groups to other indole derivatives has been shown to enhance antibacterial activity.[8]

Quantitative Comparison of Antimicrobial Activity:

Compound/Analogue ClassMicroorganismMIC ValueActivity TypeReference
5-MethylindoleE. coli8 mMBactericidal[10]
5-MethylindoleP. aeruginosa16 mMBactericidal[10]
Aminoguanidine-indole derivativesGram-positive & Gram-negative bacteria2–16 µg/mLAntibacterial[8]
Indole-2-carboxylate derivative (8)Enterobacter cloacae0.004 mg/mLAntibacterial[11]
Indole-2-carboxylate derivative (15)Fungi0.004–0.06 mg/mLAntifungal[11]
Anti-inflammatory Activity: Modulating Immune Responses

The indole nucleus is a key component of several anti-inflammatory drugs. Analogues have shown promise in modulating inflammatory pathways, primarily by inhibiting the production of key inflammatory mediators.

Mechanistic Insights from Analogues: Indole derivatives have been shown to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[12][13] The underlying mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade.[12][14] Molecular docking studies suggest that these compounds can interact directly with proteins in the NF-κB signaling pathway, a central regulator of inflammation.[12]

Quantitative Comparison of Anti-inflammatory Activity:

Compound/Analogue ClassAssayResultTarget PathwayReference
Indole derivatives of Ursolic Acid (3 & 6)NO Inhibition in RAW 246.7 cellsSignificant inhibition at 5 µMiNOS/NF-κB[12]
Indole derivatives of Ursolic Acid (3 & 6)TNF-α & IL-6 InhibitionSignificant inhibition at 10 µMCytokine production[12]
Thiosemicarbazone-indole (LT81)Carrageenan-induced edema89% inhibition after 6hCOX-2 Inhibition[14]

Visualizing Structure-Activity Relationships (SAR)

The following diagram illustrates key SAR principles for indole derivatives based on the reviewed literature. Modifications at positions C-2, C-3, C-5, C-6, and N-1 are critical for tuning the biological activity.

SAR_Indole Indole N-1 C-2 C-3 Indole Core C-5 C-6 sub_N1 Alkylation/Arylation: Modulates solubility & PK Indole:N1->sub_N1 sub_C2 Carboxamides: CB1 modulation, Antitumor Indole:C2->sub_C2 sub_C3 Side Chains (e.g., Thiazolidinone): Antimicrobial, Kinase Inhibition Indole:C3->sub_C3 sub_C5 Methyl (CH3): ↑↑ Antimicrobial Halogen (Cl, F): ↑ Anticancer Indole:C5->sub_C5 sub_C6 Carboxylate (COOR): Scaffold for Anti-angiogenic agents Indole:C6->sub_C6 activity_anticancer Anticancer Activity sub_C2->activity_anticancer [19] activity_antimicrobial Antimicrobial Activity sub_C3->activity_antimicrobial [24] sub_C3->activity_anticancer sub_C5->activity_antimicrobial [1] sub_C5->activity_anticancer [4, 27] sub_C6->activity_anticancer [2] activity_antiinflammatory Anti-inflammatory Activity

Caption: Key structure-activity relationships for indole derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research, we provide standardized, step-by-step protocols for two fundamental assays used to determine the biological activities discussed.

Protocol 1: MTT Assay for Anticancer Activity (Cytotoxicity)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[15]

Workflow Diagram:

MTT_Workflow start Start step1 Seed cancer cells in a 96-well plate (10^4 cells/well) start->step1 step2 Incubate for 24h to allow cell attachment step1->step2 step3 Treat cells with various concentrations of indole compounds step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add 10-20 µL of MTT solution (5 mg/mL) to each well step4->step5 step6 Incubate for 2-4h at 37°C (purple formazan crystals form) step5->step6 step7 Solubilize formazan crystals with 100 µL DMSO step6->step7 step8 Measure absorbance at 570 nm using a microplate reader step7->step8 end Calculate % Viability & IC50 step8->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., methyl 5-methyl-1H-indole-6-carboxylate and its analogues) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100-130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[16] Gently shake the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Agar Disc Diffusion (Kirby-Bauer) Assay for Antimicrobial Activity

This is a qualitative method used to assess the ability of a substance to inhibit microbial growth, visualized by a "zone of inhibition" on an agar plate.[17][18][19]

Workflow Diagram:

ZOI_Workflow start Start step1 Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) start->step1 step2 Evenly spread the inoculum onto a Mueller-Hinton agar plate step1->step2 step3 Impregnate sterile paper discs with known concentrations of test compounds step2->step3 step4 Place discs onto the surface of the inoculated agar plate step3->step4 step5 Incubate the plate at 37°C for 18-24 hours step4->step5 step6 Observe for clear zones around the discs step5->step6 end Measure the diameter (mm) of the Zone of Inhibition (ZOI) step6->end

Caption: Workflow for the Zone of Inhibition antimicrobial assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a pure culture and adjust its turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of microbial growth.[20]

  • Disc Preparation: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.

  • Disc Application: Using sterile forceps, place the impregnated discs, along with a negative control (solvent only) and a positive control (e.g., Ampicillin), onto the surface of the agar plate, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[18]

  • Data Acquisition: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The size of this zone correlates with the antimicrobial potency of the compound.[18]

Conclusion and Future Directions

While direct, comprehensive studies on methyl 5-methyl-1H-indole-6-carboxylate are not yet abundant, a comparative analysis of its structural analogues strongly supports its potential as a versatile bioactive scaffold. The presence of the 5-methyl group is a strong predictor of potent antimicrobial activity, while the indole-6-carboxylate core is a known framework for developing anti-angiogenic and anti-proliferative agents.[3][10] The collective evidence suggests that this molecule is a prime candidate for further investigation across anticancer, antimicrobial, and anti-inflammatory domains.

Future research should focus on the systematic synthesis and screening of a library of derivatives based on the methyl 5-methyl-1H-indole-6-carboxylate scaffold.[21] Elucidating the precise mechanisms of action and performing in-depth structure-activity relationship studies will be crucial steps in unlocking the full therapeutic potential of this promising class of indole compounds.

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  • Wang, Y., et al. (2020). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH. [Link]

  • Bębenek, E., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. [Link]

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  • Prachayasittikul, V., et al. (2017). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PubMed Central. [Link]

  • Aksenov, A. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

  • Głaszczka, R., et al. (2023). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. MDPI. [Link]

  • Sachdeva, H., et al. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society. [Link]

  • Munshee, H. J., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]

  • Unknown. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. [Link]

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  • Melnyk, P., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]

  • Unknown. (n.d.). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. ResearchGate. [Link]

  • Abdel-Gawad, H., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Singer Instruments. (n.d.). Zone of Inhibition explained. Singer Instruments. [Link]

  • Koutsoulas, M., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]

  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. [Link]

  • Unknown. (2023). MTT Assay protocol. protocols.io. [Link]

  • Stankova, I., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]

  • Kim, M., et al. (2021). The immunostimulatory effect of indole-6-carboxaldehyde isolated from Sargassum thunbergii (Mertens) Kuntze in RAW 264.7 macrophages. PubMed Central. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]

  • Al-Ghanam, M., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. Nelson Labs. [Link]

  • PubChem. (n.d.). methyl 1H-indole-5-carboxylate. PubChem. [Link]

  • IAPC Journals. (2025). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. ADMET and DMPK. [Link]

  • ResearchGate. (n.d.). Measurement of the Zone of Inhibition of an Antibiotic. ResearchGate. [Link]

  • de Oliveira, J. F., et al. (2022). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. ResearchGate. [Link]

  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes. ResearchGate. [Link]

  • Munshee, H. J., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]

  • MacWilliams, M. P. (2009). Indole Test Protocol. American Society for Microbiology. [Link]

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A Researcher's Guide to Cross-Referencing NMR Data for Methyl 5-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a comprehensive comparison and cross-referencing strategy for the NMR data of methyl 5-methyl-1H-indole-6-carboxylate, a substituted indole derivative of interest to researchers in medicinal chemistry and materials science.

The Indole Scaffold: A Privileged Structure in Chemistry

The indole nucleus is a prevalent motif in a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design. The introduction of substituents onto the indole ring, as in methyl 5-methyl-1H-indole-6-carboxylate, can significantly modulate its biological activity and physical properties. Accurate characterization of these substituted indoles is therefore a critical step in the development of new chemical entities.

Predicting the NMR Spectra of Methyl 5-methyl-1H-indole-6-carboxylate

In the absence of experimental data, computational prediction of NMR spectra serves as a powerful starting point. Various software packages and online tools utilize different algorithms, such as hierarchical organization of spherical environments (HOSE) codes and machine learning, to estimate chemical shifts with increasing accuracy.[2]

For methyl 5-methyl-1H-indole-6-carboxylate, we can anticipate the following key features in its ¹H and ¹³C NMR spectra based on fundamental principles of NMR spectroscopy and known substituent effects on the indole ring.[3][4]

¹H NMR Predictions:

  • Indole NH: A broad singlet is expected in the downfield region, typically between δ 8.0 and 8.5 ppm.

  • Aromatic Protons: The protons on the benzene portion of the indole ring (H-4 and H-7) will appear as singlets due to the substitution pattern. The electron-donating methyl group at C-5 will shield the nearby H-4, shifting it slightly upfield compared to an unsubstituted indole. Conversely, the electron-withdrawing methyl carboxylate group at C-6 will deshield H-7, shifting it downfield.

  • Pyrrole Protons: The H-2 and H-3 protons on the pyrrole ring will likely appear as doublets of doublets or triplets, with their chemical shifts influenced by the overall electron density of the bicyclic system.

  • Methyl Protons: Two distinct singlets are expected for the methyl groups. The C-5 methyl protons will likely resonate around δ 2.4-2.5 ppm, while the ester methyl protons will appear further downfield, typically around δ 3.8-3.9 ppm.

¹³C NMR Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected in the range of δ 165-170 ppm.

  • Aromatic and Pyrrole Carbons: The chemical shifts of the eight carbons in the indole ring will be influenced by the substituents. The carbon bearing the methyl group (C-5) and the carbon bearing the carboxylate group (C-6) will be significantly shifted. The other carbons (C-2, C-3, C-3a, C-4, C-7, and C-7a) will also experience shifts based on their positions relative to the substituents.

  • Methyl Carbons: The C-5 methyl carbon is expected around δ 20-25 ppm, and the ester methyl carbon around δ 50-55 ppm.

Comparative Analysis with Structurally Related Indole Derivatives

To validate our predictions and build a stronger case for the spectral features of methyl 5-methyl-1H-indole-6-carboxylate, we will compare them with the experimentally determined NMR data of several closely related compounds. This cross-referencing approach is a critical step in structural verification.

Compound NameKey ¹H NMR Data (δ ppm)Key ¹³C NMR Data (δ ppm)Reference
Methyl 1H-indole-5-carboxylate H-4 (d), H-6 (dd), H-7 (d)C=O (~168), Aromatic/Pyrrole C's, OCH₃ (~52)[5]
Methyl 1H-indole-6-carboxylate H-5 (d), H-7 (s), H-4 (d)C=O (~168), Aromatic/Pyrrole C's, OCH₃ (~52)N/A
6-Methyl-1H-indole H-5 (d), H-7 (s), H-4 (d), CH₃ (~2.4)Aromatic/Pyrrole C's, CH₃ (~21)N/A
Methyl 6-methyl-1H-indole-2-carboxylate H-5 (d), H-7 (s), H-4 (d), C2-CH₃, OCH₃C=O, Aromatic/Pyrrole C's, C2-CH₃, OCH₃N/A
Methyl 3-methyl-1H-indole-5-carboxylate H-4 (s), H-6 (d), H-7 (d), C3-CH₃, OCH₃C=O, Aromatic/Pyrrole C's, C3-CH₃, OCH₃N/A
Predicted: Methyl 5-methyl-1H-indole-6-carboxylate H-4 (s), H-7 (s), C5-CH₃ (~2.4), OCH₃ (~3.9)C=O (~167), C-5, C-6, other Ar/Pyr C's, C5-CH₃, OCH₃N/A

Note: "N/A" indicates that while the compound is known, specific, readily available, and citable NMR data was not found in the initial search.

This comparative table highlights the expected trends in chemical shifts based on substituent patterns. For instance, the presence of a methyl group at C-5 in our target molecule is expected to result in a singlet for H-4, a feature that can be contrasted with the doublet observed for H-4 in methyl 1H-indole-5-carboxylate. Similarly, the methyl carboxylate at C-6 should render H-7 as a singlet.

Experimental Protocol for High-Quality NMR Data Acquisition

To obtain reliable and publishable NMR data for methyl 5-methyl-1H-indole-6-carboxylate, a standardized and well-documented experimental procedure is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desired resolution of the spectrum.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and match the probe for the specific solvent and nucleus being observed (¹H or ¹³C).

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution and minimizing line broadening.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters, including the spectral width, number of scans, relaxation delay, and pulse angle, to ensure good signal-to-noise ratio and accurate integration.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of protons.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • Use a sufficient number of scans and an appropriate relaxation delay to detect quaternary carbons, which often have longer relaxation times.

    • For more detailed structural information, consider acquiring Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[6]

  • 2D NMR Experiments (Optional but Recommended):

    • For complex molecules or to confirm assignments, perform 2D NMR experiments such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure.

Workflow for Cross-Referencing and Validation

The following diagram illustrates a systematic workflow for the cross-referencing and validation of NMR data for a novel compound like methyl 5-methyl-1H-indole-6-carboxylate.

NMR_Validation_Workflow A Compound Synthesis & Purification B NMR Data Acquisition (1H, 13C, 2D) A->B E Experimental Data Processing & Analysis B->E C Spectral Prediction (Software, Databases) F Comparative Analysis C->F D Literature Search for Related Compounds D->F E->F G Structural Elucidation & Verification F->G H Data Archiving & Reporting G->H

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling Methyl 5-methyl-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of methyl 5-methyl-1H-indole-6-carboxylate. In drug discovery and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document is not a generic checklist; it is a procedural and logistical framework grounded in established chemical safety principles. As your partner in research, we aim to provide value that extends beyond the product itself, ensuring that your work is not only groundbreaking but also conducted with the highest degree of safety and confidence.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for methyl 5-methyl-1H-indole-6-carboxylate (CAS No. 101166-35-0) is not publicly available. The following guidance is synthesized from the hazard profiles of structurally similar indole carboxylate esters. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment within your institution's Chemical Hygiene Plan before beginning any work.

Part 1: Hazard Assessment - The "Why" Behind the Precautions

Understanding the potential hazards of a compound is the foundational step in building a robust safety protocol. Based on data from analogous indole derivatives, we can infer a likely hazard profile for methyl 5-methyl-1H-indole-6-carboxylate.[1][2][3][4][5][6]

  • Skin Irritation (Anticipated H315): A common characteristic of similar indole compounds is their potential to cause skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation (Anticipated H319): Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4][5]

  • Respiratory Irritation (Anticipated H335): As a solid, the compound may form dusts that can irritate the respiratory tract if inhaled.[1][2][4][5]

  • Acute Toxicity (Potential H302, H312, H332): Some analogs are harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, minimizing all routes of exposure is critical.

These anticipated hazards dictate our choice of Personal Protective Equipment (PPE) and handling procedures. The goal is to create a series of barriers that prevent the chemical from coming into contact with your body.

Part 2: Personal Protective Equipment (PPE) - Your Primary Line of Defense

PPE is not just equipment; it's a system. Each component is chosen to protect against a specific hazard identified in our assessment. All PPE should be inspected for integrity before each use.[5][7]

Summary of Recommended PPE
Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles (ANSI Z87.1 certified)Protects against dust particles and potential splashes.[5][6]
Hand Chemical-resistant gloves (Nitrile recommended)Prevents skin contact and irritation.[1][3][4]
Body Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.[5][6]
Respiratory N95 dust mask or higher (if handling outside a fume hood)Minimizes inhalation of irritating dust particles.[4][6]
In-Depth PPE Selection and Use

1. Eye and Face Protection: Chemical safety goggles are mandatory. They provide a seal around the eyes that safety glasses do not, offering superior protection from airborne particulates.[5][6]

2. Hand Protection: The Critical Glove Choice Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[1][3][4] However, for prolonged handling or in the event of a spill, understanding glove permeability and breakthrough time is essential. Always consult the glove manufacturer's chemical resistance guide for specific data.

  • Protocol:

    • Select nitrile gloves of an appropriate thickness (a minimum of 4 mil is a good starting point for general use).

    • Inspect each glove for tears or pinholes before donning.

    • Practice the "double gloving" technique for added protection during high-risk procedures.

    • If contact with the chemical occurs, remove the glove immediately using the proper technique (peeling it off inside-out), wash your hands thoroughly, and don a new pair.

    • Never reuse disposable gloves.

3. Body Protection: A clean, fully-buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn at all times. Ensure it has long sleeves with snug-fitting cuffs.

4. Respiratory Protection: All weighing and handling of this solid compound should ideally be performed within a certified chemical fume hood or a powder containment hood to minimize dust inhalation. If this is not feasible, a NIOSH-approved N95 dust mask is the minimum respiratory protection required.[4][6][8] For procedures that may generate significant dust, a higher level of respiratory protection, such as a half-mask respirator with P100 cartridges, should be considered after a formal risk assessment.

Part 3: Operational Plan - A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling methyl 5-methyl-1H-indole-6-carboxylate, from preparation to the completion of your work.

dot

Caption: Fig 1. Workflow for Safe Handling

Step 1: Pre-Operational Checks

  • Review Documentation: Read this guide and your institution's specific Standard Operating Procedure (SOP) for this experiment.

  • Locate Safety Equipment: Know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Work Area: Ensure your workspace, preferably within a chemical fume hood, is clean and uncluttered.[8][9]

Step 2: Donning PPE

  • Put on your lab coat and fasten it completely.

  • Don your chemical safety goggles.

  • If required, fit-check your respirator.

  • Finally, don your inner and outer pairs of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Step 3: Chemical Handling

  • Weighing: Perform all weighing operations on a disposable weigh boat inside a fume hood or ventilated balance enclosure to contain dust.

  • Transfers: Use a spatula to handle the solid. Avoid scooping actions that could generate dust. If making a solution, add the solid to the solvent slowly to prevent splashing.

Step 4: Post-Handling and Decontamination

  • Clean-up: After your work is complete, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol, unless incompatible) and wipe it down. Dispose of the wipe as contaminated solid waste.

  • Equipment: Clean any non-disposable equipment, such as spatulas, thoroughly.

Part 4: Disposal Plan - Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle. All waste must be handled in accordance with local, state, and federal regulations.[8]

1. Chemical Waste:

  • Solid Waste: Unused methyl 5-methyl-1H-indole-6-carboxylate and any materials grossly contaminated with it (e.g., weigh boats, spill cleanup materials) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.

  • Compatibility: Never mix incompatible waste streams.[8] This compound is likely incompatible with strong oxidizing agents.[8]

2. Contaminated PPE:

  • Gloves: Dispose of used gloves in the designated solid hazardous waste stream. Never discard them in the regular trash.

  • Lab Coats: If your lab coat becomes contaminated, remove it immediately and have it professionally laundered by a service equipped to handle contaminated lab wear. Do not take it home.

  • Other Disposables: Items like disposable bench liners and wipes used for decontamination should be placed in the solid hazardous waste container.

3. Container Management:

  • All waste containers must be kept closed except when adding waste.

  • Label containers clearly with "Hazardous Waste" and the full chemical name(s) of the contents.

  • Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: tri-Sodium phosphate. Retrieved from [Link]

  • Möller Chemie. (2023, March 14). Safety data sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Methyl indole-5-carboxylate - SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.